molecular formula C25H21ClN4O3 B2628253 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251591-73-7

1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2628253
CAS No.: 1251591-73-7
M. Wt: 460.92
InChI Key: MRPMVWQZAAMBTE-UHFFFAOYSA-N
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Description

1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a complex organic compound that features a combination of aromatic rings, an imidazole core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the benzyl and chlorobenzamido groups. The final step involves the attachment of the methoxyphenyl group. Common reagents used in these reactions include chlorobenzoyl chloride, methoxyphenylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-(4-chlorobenzamido)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness

1-(4-(4-chlorobenzamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and its imidazole core. This structure provides distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the methoxyphenyl group may enhance its solubility and bioavailability, while the chlorobenzamido group could contribute to its binding affinity for certain molecular targets.

Properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3/c1-33-23-5-3-2-4-21(23)29-25(32)22-15-30(16-27-22)14-17-6-12-20(13-7-17)28-24(31)18-8-10-19(26)11-9-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPMVWQZAAMBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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